molecular formula C11H19NS B12678227 1H-Pyrrole-1-ethanethiol, 2-butyl-5-methyl- CAS No. 153687-01-5

1H-Pyrrole-1-ethanethiol, 2-butyl-5-methyl-

Cat. No.: B12678227
CAS No.: 153687-01-5
M. Wt: 197.34 g/mol
InChI Key: HYPJBJPQHQDPPM-UHFFFAOYSA-N
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Description

1H-Pyrrole-1-ethanethiol, 2-butyl-5-methyl- is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This specific compound is characterized by the presence of an ethanethiol group attached to the nitrogen atom and butyl and methyl substituents at the 2 and 5 positions, respectively. The unique structure of 1H-Pyrrole-1-ethanethiol, 2-butyl-5-methyl- makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-1-ethanethiol, 2-butyl-5-methyl- can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalyst such as iron (III) chloride . Another method includes the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by cyclization to form the pyrrole ring .

Industrial Production Methods

Industrial production of pyrrole derivatives often involves catalytic processes that ensure high yields and selectivity. For instance, a manganese-catalyzed conversion of primary diols and amines can produce 2,5-unsubstituted pyrroles with water and molecular hydrogen as the only side products . This method is advantageous due to its atom economy and environmental friendliness.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-1-ethanethiol, 2-butyl-5-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium hydride).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrrole ring.

Scientific Research Applications

1H-Pyrrole-1-ethanethiol, 2-butyl-5-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism by which 1H-Pyrrole-1-ethanethiol, 2-butyl-5-methyl- exerts its effects involves interactions with various molecular targets. The thiol group can form covalent bonds with proteins, altering their function and activity. Additionally, the pyrrole ring can interact with enzymes and receptors, modulating biochemical pathways. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrole-1-ethanethiol, 2-butyl-5-methyl- is unique due to the presence of both the ethanethiol and butyl-methyl substituents. These groups confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

153687-01-5

Molecular Formula

C11H19NS

Molecular Weight

197.34 g/mol

IUPAC Name

2-(2-butyl-5-methylpyrrol-1-yl)ethanethiol

InChI

InChI=1S/C11H19NS/c1-3-4-5-11-7-6-10(2)12(11)8-9-13/h6-7,13H,3-5,8-9H2,1-2H3

InChI Key

HYPJBJPQHQDPPM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(N1CCS)C

Origin of Product

United States

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